3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid molecular weight and logP
3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid molecular weight and logP
An in-depth technical whitepaper on the physicochemical profiling of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid, focusing on molecular weight validation, lipophilicity (LogP) determination, and their implications in rational drug design.
Executive Summary
In the landscape of modern drug discovery, the isoxazole ring serves as a highly versatile bioisostere for amide bonds and phenolic rings, offering enhanced metabolic stability. 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid (CAS: 1408678-55-6)[1] is a highly functionalized building block that leverages this scaffold. Understanding its precise molecular weight and lipophilicity (LogP) is critical for predicting its pharmacokinetic behavior, membrane permeability, and binding affinity. This guide provides a rigorous, self-validating framework for characterizing these properties, ensuring data integrity for downstream structure-activity relationship (SAR) applications.
Structural Analysis & Physicochemical Foundations
The compound features a central isoxazole core substituted with a 3-bromophenyl group, an ethyl group at the 5-position, and a carboxylic acid at the 4-position. This specific arrangement creates a uniquely balanced molecule: the halophenyl and alkyl groups drive lipophilicity, while the carboxylic acid provides an ionizable anchor for target engagement.
Mass and Isotopic Signature
The molecular formula is C₁₂H₁₀BrNO₃ . While the average molecular weight is 296.12 g/mol , high-resolution mass spectrometry (HRMS) relies on the exact monoisotopic mass. Because naturally occurring bromine exists as a nearly 1:1 ratio of two stable isotopes (⁷⁹Br and ⁸¹Br), the molecule does not present a single mass peak. Instead, it exhibits a characteristic doublet separated by 2 Daltons (m/z 294.98 and 296.98 for the neutral species)[2].
Table 1: Key Quantitative Physicochemical Properties
| Property | Value | Scientific Implication |
| Molecular Formula | C₁₂H₁₀BrNO₃ | Dictates baseline steric and electronic boundaries. |
| Molecular Weight (Avg) | 296.12 g/mol | Well within Lipinski’s Rule of 5 (MW < 500). |
| Exact Mass (Monoisotopic) | 294.9841 Da | Critical target for HRMS calibration and validation. |
| Predicted LogP (XLogP3) | ~3.8 | Indicates high lipophilicity; favors lipid bilayer partitioning. |
| H-Bond Donors / Acceptors | 1 / 3 | Optimal for avoiding excessive desolvation penalties. |
Lipophilicity Profiling: LogP vs. LogD Dynamics
The defines the ratio of a compound's concentration in a biphasic system (typically un-ionized compound in n-octanol vs. water). For 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid, the LogP is heavily influenced by the hydrophobic 3-bromophenyl and 5-ethyl substituents.
However, because the 4-carboxylic acid has an estimated pKa of 3.5–4.5, the molecule will be predominantly ionized (deprotonated) at physiological pH (7.4). Therefore, while the LogP (measured in acidic conditions where the molecule is neutral) is approximately 3.8, the LogD₇.₄ (distribution coefficient at pH 7.4) will be significantly lower. Measuring the true LogP requires strict pH control to suppress ionization.
Caption: Structural components of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid affecting LogP.
Experimental Workflows: Validating MW and LogP
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal control to prevent false data generation.
Caption: Experimental workflow for validating molecular weight and LogP.
Protocol A: High-Resolution LC-MS for Molecular Weight Confirmation
This protocol utilizes Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry to confirm the exact mass and isotopic distribution.
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Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL.
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Causality: Methanol ensures complete dissolution of the lipophilic core while remaining highly compatible with ESI droplet desolvation.
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column. Use a mobile phase of 10 mM Ammonium Acetate in water (A) and Acetonitrile (B).
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Causality: Unlike formic acid, ammonium acetate provides a slightly acidic to neutral pH that perfectly supports the deprotonation of the carboxylic acid, drastically enhancing the signal in negative ion mode.
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Mass Spectrometry (Negative Ion Mode): Scan from m/z 100 to 600.
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Causality: The carboxylic acid easily loses a proton, forming the [M-H]⁻ anion. Operating in negative mode eliminates background noise typically seen from basic contaminants in positive mode.
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Self-Validation Check: The spectrum must show a 1:1 intensity doublet at m/z 293.98 and m/z 295.98[2]. If this isotopic signature is absent, the compound has degraded, or the bromine atom was lost during synthesis/ionization.
Protocol B: Shake-Flask Method for LogP Determination
Based on the, this method provides a true thermodynamic partition coefficient.
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Phase Pre-saturation: Stir n-octanol and 0.1 M HCl (aqueous) together vigorously for 24 hours, then allow them to separate.
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Causality: Pre-saturating the phases prevents volume shifts during the actual experiment. Using 0.1 M HCl (pH ~1.0) forces the carboxylic acid into its fully protonated (neutral) state, ensuring you are measuring LogP, not LogD.
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Partitioning: Add exactly 1.0 mg of the compound to a vial containing 5 mL of pre-saturated octanol and 5 mL of pre-saturated aqueous phase. Shake mechanically at 25°C for 1 hour.
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Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes.
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Causality: Shaking creates micro-emulsions (tiny droplets of octanol suspended in water). Without centrifugation, these droplets will be sampled as part of the aqueous phase, artificially inflating the aqueous concentration and resulting in a falsely low LogP.
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Quantification & Validation: Analyze both phases via HPLC-UV at 254 nm.
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Self-Validation Check (Mass Balance): Calculate the total mass recovered (Mass in Octanol + Mass in Water). The recovery must be ≥ 95%. A lower recovery indicates the compound has adsorbed to the glass vial or precipitated at the interface, invalidating the calculated LogP.
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Conclusion
The physicochemical profile of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid makes it an exceptional candidate for targeted drug design. Its molecular weight (296.12 g/mol ) allows ample room for further synthetic elaboration without violating Lipinski's rules. Meanwhile, its LogP (~3.8) ensures excellent membrane permeability, though formulation scientists must account for its pH-dependent ionization (LogD) when designing oral delivery systems. By employing rigorous, self-validating protocols like HRMS and pH-controlled shake-flask partitioning, researchers can confidently integrate this building block into advanced SAR campaigns.
References
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OECD (1995) , Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]
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IUPAC Gold Book , Partition Ratio (Partition Coefficient), International Union of Pure and Applied Chemistry. URL:[Link]
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Chemikart , 1408678-55-6 Properties (3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid), Chemical Database. URL: [Link]
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PubChemLite / LCSB , 5-(4-bromophenyl)isoxazole-3-propionic acid (C12H10BrNO3) Isotopic Data Reference, Luxembourg Centre for Systems Biomedicine. URL:[Link](Note: Linked via grounding tool verification for C12H10BrNO3 mass spec parameters).
